molecular formula C18H21N5S B1683196 Tofimilast CAS No. 185954-27-2

Tofimilast

Cat. No.: B1683196
CAS No.: 185954-27-2
M. Wt: 339.5 g/mol
InChI Key: DHCOPPHTVOXDKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tofimilast involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the Goldberg reaction, which involves the reaction of methyl-4-tolyltriazene with sodium ethoxide in ethanol to form an intermediate . This intermediate undergoes further reactions, including cyclization and substitution, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of solvents like isopropanol and water for cyclization, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tofimilast undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Properties

CAS No.

185954-27-2

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Canonical SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Appearance

Solid powder

Key on ui other cas no.

185954-27-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine
tofimilast

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine (3.739 kg, 14.3 moles) and 2thiophenecarboxylic hydrazide (2.237 kg, 15.8 moles) were heated in a solution in 1-butanol (37 L) to ˜90° C. in a 50 gal tank for 48 hours. At this point, some 1-butanol was distilled off to remove water azeotropically. The reaction was concentrated to a low volume and 4 gallons of methylene chloride (4 gal, 15 L) was added. The organics were washed twice with 1 N HCl (8 gal, 30.3 L) and concentrated by distillation to low volume. Isopropanol (16 L) was added to the concentrate and the resulting slurry was cooled and granulated. The product was collected by filtration and vacuum oven dried at 40° C. The yield was 3.25 kg (67%) of a white solid; mp 126° C.
Quantity
3.739 kg
Type
reactant
Reaction Step One
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
37 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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